molecular formula C15H9FN2O4 B14164785 4-(4-Fluoroanilino)-3-nitrochromen-2-one CAS No. 337474-41-6

4-(4-Fluoroanilino)-3-nitrochromen-2-one

Cat. No.: B14164785
CAS No.: 337474-41-6
M. Wt: 300.24 g/mol
InChI Key: NSVSEWGRISHYRM-UHFFFAOYSA-N
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Description

4-(4-Fluoroanilino)-3-nitrochromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a fluoroanilino group at the 4-position and a nitro group at the 3-position of the chromen-2-one core

Preparation Methods

The synthesis of 4-(4-Fluoroanilino)-3-nitrochromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amination: The substitution of a hydrogen atom with a fluoroanilino group.

The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may employ continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

4-(4-Fluoroanilino)-3-nitrochromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoroanilino group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Fluoroanilino)-3-nitrochromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-Fluoroanilino)-3-nitrochromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoroanilino group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

4-(4-Fluoroanilino)-3-nitrochromen-2-one can be compared with other similar compounds, such as:

    4-Fluoroaniline: A precursor in the synthesis of the target compound, known for its use in medicinal chemistry.

    3-Nitrochromen-2-one: The core structure without the fluoroanilino group, used in various organic synthesis applications.

The uniqueness of this compound lies in the combination of the fluoroanilino and nitro groups, which confer distinct chemical and biological properties not observed in the individual components.

Properties

CAS No.

337474-41-6

Molecular Formula

C15H9FN2O4

Molecular Weight

300.24 g/mol

IUPAC Name

4-(4-fluoroanilino)-3-nitrochromen-2-one

InChI

InChI=1S/C15H9FN2O4/c16-9-5-7-10(8-6-9)17-13-11-3-1-2-4-12(11)22-15(19)14(13)18(20)21/h1-8,17H

InChI Key

NSVSEWGRISHYRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NC3=CC=C(C=C3)F

solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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